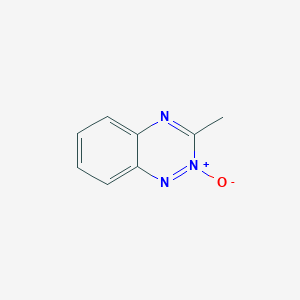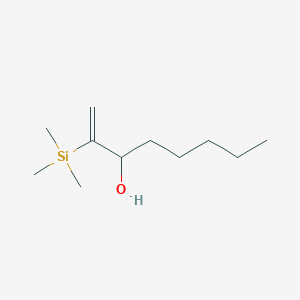
2-(Trimethylsilyl)oct-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)oct-1-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octenol backbone. This compound is notable for its applications in organic synthesis, particularly as a building block for more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it useful in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)oct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with a trimethylsilylating agent. One common method is the reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of oct-1-en-3-ol attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of oct-1-en-3-one or oct-1-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted octenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)oct-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)oct-1-en-3-ol involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This protection allows for selective reactions at other sites of the molecule, facilitating complex synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Trimethylsilyl)prop-2-en-1-ol
- 2-(Trimethylsilyl)but-2-en-1-ol
Uniqueness
2-(Trimethylsilyl)oct-1-en-3-ol is unique due to its longer carbon chain and the presence of an unsaturation at the 1-position. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to shorter-chain analogs .
Propiedades
Número CAS |
84453-76-9 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
2-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-6-7-8-9-11(12)10(2)13(3,4)5/h11-12H,2,6-9H2,1,3-5H3 |
Clave InChI |
JQOFNZXPJHQULI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=C)[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


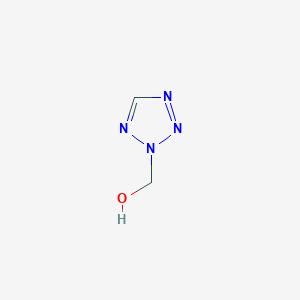
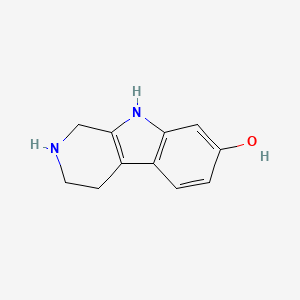
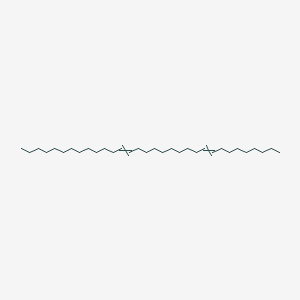
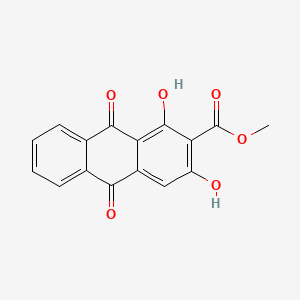
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
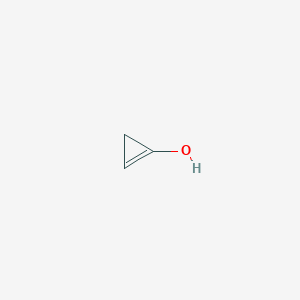
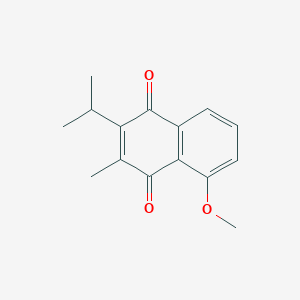
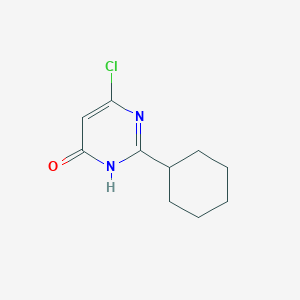
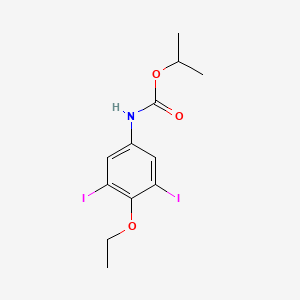
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
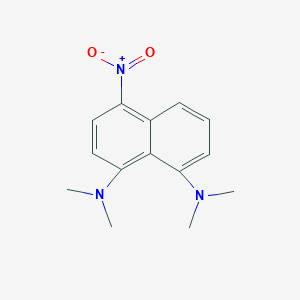
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
